molecular formula C12H22 B075492 Cyclododecene CAS No. 1501-82-2

Cyclododecene

Cat. No.: B075492
CAS No.: 1501-82-2
M. Wt: 166.3 g/mol
InChI Key: HYPABJGVBDSCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclododecene is a cyclic hydrocarbon with the molecular formula C₁₂H₂₂. It is a twelve-membered ring containing one double bond, making it an unsaturated compound. This compound is known for its applications in the synthesis of various chemicals and materials, particularly in the polymer industry.

Mechanism of Action

Mode of Action

It is known to participate in various organic synthesis reactions .

Biochemical Pathways

Cyclododecene, (E)- is involved in several biochemical pathways. It is an intermediate in the production of Nylon 12, polyesters, and synthetic lubricating oils . It is also used in the synthesis of flame retardants, detergents, and other chemicals .

Pharmacokinetics

It is known that it is insoluble in water but soluble in alcohol .

Result of Action

The molecular and cellular effects of this compound, (E)-'s action are largely dependent on its role in the specific biochemical pathway in which it is involved. For instance, in the production of Nylon 12, it serves as a precursor to laurolactam .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound, (E)-. For example, it is stable under room temperature conditions . It is also known to be lipophilic and has the potential to bioaccumulate . It is usually present in the environment adsorbed on the surface of soil particles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecene is typically prepared by the partial hydrogenation of cyclododecatriene. The process involves the selective hydrogenation of one of the three double bonds in cyclododecatriene using a suitable catalyst, such as palladium or nickel, under controlled conditions. The reaction is carried out at elevated temperatures and pressures to achieve the desired selectivity and yield .

Industrial Production Methods: In industrial settings, this compound is produced through a similar hydrogenation process. The reaction is conducted in large-scale reactors with continuous monitoring of temperature, pressure, and hydrogen flow to ensure optimal conversion rates and product purity. The resulting this compound is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Cyclododecene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

cyclododecene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPABJGVBDSCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880669
Record name cyclododecene, (e)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclododecene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20495
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1486-75-5, 1501-82-2
Record name cyclododecene, (e)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclododecene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 70 ml autoclave equipped with a magnetic stirrer was charged with 40 g of trans-, trans-, cis-1,5,9-cyclododecatriene, 50 mg of RuCl3*H2O, 400 mg of triphenylphosphine, 0.5 g of 37% strength aqueous formaldehyde solution and 100 mg of acetic acid. The reactor was purged with nitrogen and hydrogen and then brought to a hydrogen pressure of 20 bar and heated up with stirring. At 115° C., the reactor pressure decreased noticeably and the internal temperature rose quickly to 140° C. Thereafter the reactor was constantly maintained at 20 bar and 145° C. by means of hydrogen. After about 2.5 hours the reactor was cooled down and decompressed. The effluent was found by GC to contain a yield of 97% of cyclododecene and 1.8% of cyclododecane. The remainder was cyclododecadiene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

The hydrogenation of polyenes to monoenes over homogeneous Ru catalysts with addition of water is described, for example, in U.S. Pat. No. 5,180,870. In example 2 of this document, a cyclododecatriene conversion of 98.4% is attained after a reaction time of 4 h with addition of water. What cyclododecene yield is obtained is not stated. In example 1 of this document, only an unsatisfactory conversion of 85.8% is attained with addition of somewhat less water than in example 2 after a reaction time of 8 h.
[Compound]
Name
polyenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Using the mode of operation set forth in Example 1--except for Experiment 31, wherein 15 ml. of monomer was employed--30 ml. (158 mmol.) of cyclododecene (mixture of isomers with 70.3% trans- and 29.7% cis-cyclododecene) was polymerized with a catalyst of varying amounts of cis,trans-1,5-cyclodecadiene and 1.5 ml. of a 0.1-molar solution of tungsten hexachloride in benzene. The results of Comparative Experiment B, as well as Experiments 31-38, are indicated in Table V.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tungsten hexachloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclododecene
Reactant of Route 2
Cyclododecene
Reactant of Route 3
Cyclododecene
Reactant of Route 4
Cyclododecene
Reactant of Route 5
Cyclododecene
Reactant of Route 6
Cyclododecene
Customer
Q & A

Q1: What is the molecular formula and weight of cyclododecene?

A1: this compound has the molecular formula C12H22 and a molecular weight of 166.3 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques are commonly employed to characterize this compound, including:

  • NMR spectroscopy: Both 1H and 13C NMR are valuable for determining the structure and conformation of this compound and its derivatives. [, , ]
  • IR spectroscopy: Infrared spectroscopy is helpful in identifying functional groups, particularly the presence of the C=C double bond in this compound. [, , ]
  • UV-Vis spectroscopy: While not as commonly used for this compound itself, UV-Vis spectroscopy is helpful in characterizing conjugated derivatives like dehydrobenzoannulenes. [, ]

Q3: What is the significance of this compound in catalytic reactions?

A4: this compound serves as a valuable starting material and intermediate in various chemical syntheses. For example, it can be converted to 1,12-dodecanedioic acid, a precursor for nylon production, through ozonolysis. [] It's also used in the production of laurolactam, another nylon precursor. []

Q4: Can this compound be selectively hydrogenated?

A5: Yes, this compound can be selectively hydrogenated to cyclododecane. Research has focused on developing catalysts and reaction conditions that favor this compound formation over complete hydrogenation to cyclododecane. One study investigated the use of palladium catalysts with regular pore systems for this purpose. [] Another study explored the use of bimetallic Ru-Sn nanoparticle catalysts for the selective hydrogenation of 1,5,9-cyclododecatriene to this compound. []

Q5: How does the ring size of cycloalkenes influence their reactivity in epoxidation reactions?

A6: The reactivity of cycloalkenes in epoxidation reactions is significantly influenced by ring size. For instance, studies using iodosylbenzene and metalloporphyrin catalysts demonstrated that smaller rings like cyclopentene and cyclohexene are more prone to allylic oxidation, while larger rings like cyclooctene and this compound primarily undergo epoxidation. This selectivity is attributed to the conformational constraints imposed by the ring size on the transition state of the allylic oxidation pathway. []

Q6: What are some examples of catalysts used for this compound epoxidation?

A6: Various catalysts have been investigated for this compound epoxidation, including:

  • Titania-silica aerogels: These catalysts exhibit excellent activity and selectivity in this compound epoxidation using cumene hydroperoxide as the oxidant. The drying method and calcination temperature significantly influence their performance. [, ]
  • Tungsten-based catalysts: Tungsten oxide/2,2'-bipyridine hybrid materials have demonstrated high catalytic activity in this compound epoxidation using aqueous hydrogen peroxide as the oxidant. These materials act as sources of soluble active species, specifically the oxodiperoxo complex, which forms in situ. []

Q7: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry techniques like molecular mechanics (MM) and quantum chemical calculations have been utilized to investigate the conformational behavior of this compound. [, ] For example, MM calculations helped determine the most stable conformation of cis-cyclododecene. [, ] These methods have also been used to study the conformational preferences of trans-cyclododecene. []

Q8: Are there specific formulation strategies to improve the stability of this compound?

A8: While this compound is generally stable, specific formulation strategies may be employed to enhance its long-term stability, particularly if it's incorporated into a complex mixture or stored for extended periods. These strategies could include:* Storage under inert atmosphere: Storing this compound under an inert atmosphere like nitrogen or argon minimizes the risk of oxidation.* Addition of antioxidants: Incorporating antioxidants into the formulation can help scavenge free radicals and prevent oxidative degradation.

Q9: What analytical methods are commonly used to quantify this compound?

A10: Gas chromatography (GC) is widely used to quantify this compound, often coupled with mass spectrometry (GC/MS) for accurate identification and quantification. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.